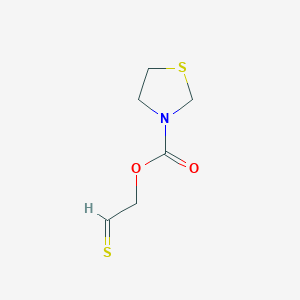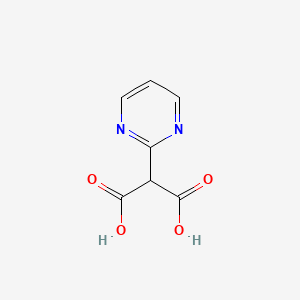
2-(Pyrimidin-2-yl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-yl)malonic acid is a heterocyclic compound that features a pyrimidine ring attached to a malonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)malonic acid typically involves the reaction of pyrimidine derivatives with malonic acid or its esters. One common method includes the condensation of pyrimidine-2-carbaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for cost-effective reagents, efficient reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-2-yl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)malonic acid and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)malonic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyrimidin-4-yl)malonic acid: Similar structure but with the pyrimidine ring attached at the 4-position.
2-(Pyrimidin-5-yl)malonic acid: Similar structure but with the pyrimidine ring attached at the 5-position
Uniqueness
2-(Pyrimidin-2-yl)malonic acid is unique due to its specific attachment of the pyrimidine ring at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
1260648-77-8 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpropanedioic acid |
InChI |
InChI=1S/C7H6N2O4/c10-6(11)4(7(12)13)5-8-2-1-3-9-5/h1-4H,(H,10,11)(H,12,13) |
InChI Key |
FRWAYXIAIRWAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
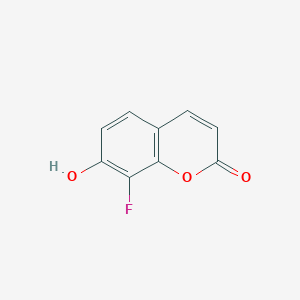
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)

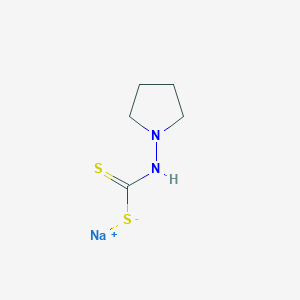




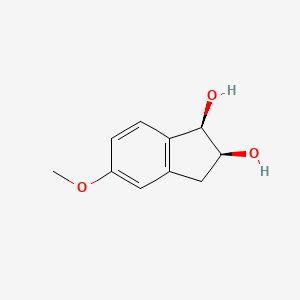
![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)
